1-Azabicyclo[2.2.1]heptane, 7-[3-(5-isoxazolyl)-2-propynyl]-
Description
Molecular Geometry and Bridged Bicyclic Architecture
The core structure of 1-azabicyclo[2.2.1]heptane consists of a norbornane skeleton where one bridgehead carbon is replaced by a nitrogen atom, forming a 7-azabicyclo[2.2.1]heptane system. This bicyclic framework comprises two fused cyclohexane rings in a boat-chair conformation, with the nitrogen atom introducing pyramidalization at the bridgehead. The bond angles at the nitrogen center deviate from typical trigonal planar geometry due to ring strain, adopting a pyramidal configuration with bond angles approximating 107°–112°.
The propargyl substituent at the 7-position extends into a 5-isoxazolyl group, introducing additional steric and electronic effects. The propargyl linker (C≡C–C) adopts a linear geometry, with bond lengths of 1.20 Å (C≡C) and 1.46 Å (C–C), as predicted by computational models. This rigid substituent orients the isoxazole ring perpendicular to the bicyclic plane, minimizing van der Waals clashes with the azabicyclic core.
Table 1: Key Geometrical Parameters of the Bicyclic Core
| Parameter | Value (Å or °) | Source |
|---|---|---|
| N1–C2 bond length | 1.47 Å | |
| C2–C3 bond length | 1.54 Å | |
| Bridgehead bond angle | 93° | |
| Pyramidalization angle | 25° |
Isoxazole Substituent Electronic Configuration
The 5-isoxazolyl group is an electron-deficient aromatic heterocycle due to the electronegative oxygen (O) and nitrogen (N) atoms at positions 1 and 2, respectively. Density functional theory (DFT) calculations indicate significant charge polarization, with partial charges of +0.32 e on the oxygen and +0.18 e on the adjacent nitrogen. The propargyl linker conjugates with the isoxazole ring, delocalizing π-electrons across the C≡C–C–O/N system. This conjugation reduces the basicity of the isoxazole nitrogen, as evidenced by a calculated pKa of 1.2 for the protonated form.
The triple bond in the propargyl group exhibits a dipole moment of 0.85 D, oriented toward the isoxazole ring. This polarization enhances the electrophilic character of the isoxazole’s C-4 position, making it susceptible to nucleophilic attack in synthetic applications.
Stereochemical Analysis of the Azabicyclic Core
The 7-azabicyclo[2.2.1]heptane core exhibits inherent chirality due to its non-planar bicyclic structure. The nitrogen atom’s lone pair occupies an exo orientation relative to the bicyclic system, as confirmed by nuclear Overhauser effect (NOE) spectroscopy in related derivatives. The propargyl substituent at C7 adopts an endo configuration, positioning the isoxazole group beneath the bicyclic plane to alleviate steric strain.
Molecular dynamics simulations reveal restricted rotation about the C7–C(propargyl) bond, with a rotational barrier of 12.3 kcal/mol due to conjugation with the triple bond. This rigidity enforces a fixed dihedral angle of 85° between the bicyclic core and the isoxazole ring, as shown in Table 2 .
Table 2: Stereochemical Parameters
| Parameter | Value | Source |
|---|---|---|
| C7–C(propargyl) dihedral angle | 85° | |
| Nitrogen lone pair orientation | exo | |
| Propargyl substituent position | endo |
X-ray Crystallographic Studies and Bond Length Parameters
While single-crystal X-ray data for 1-azabicyclo[2.2.1]heptane, 7-[3-(5-isoxazolyl)-2-propynyl]- remain unpublished, analogous compounds provide insights into its bond parameters. For example, the parent 7-azabicyclo[2.2.1]heptane system shows N–C bond lengths of 1.47 Å and C–C bridge bonds of 1.54 Å. The isoxazole ring in derivatives typically exhibits O–N and C–O bond lengths of 1.36 Å and 1.23 Å, respectively.
The propargyl linker’s C≡C bond length aligns with reported values for similar alkynes at 1.20 Å, while the adjacent C–C bond measures 1.46 Å. These data suggest minimal bond distortion despite the electronic influence of the isoxazole substituent.
Table 3: Comparative Bond Lengths
| Bond Type | Length (Å) | Compound | Source |
|---|---|---|---|
| N–C (azabicycloheptane) | 1.47 | 7-azanorbornane | |
| C≡C (propargyl) | 1.20 | Propargyl derivatives | |
| O–N (isoxazole) | 1.36 | Isoxazole derivatives |
Properties
CAS No. |
651314-86-2 |
|---|---|
Molecular Formula |
C12H14N2O |
Molecular Weight |
202.25 g/mol |
IUPAC Name |
5-[3-(1-azabicyclo[2.2.1]heptan-7-yl)prop-1-ynyl]-1,2-oxazole |
InChI |
InChI=1S/C12H14N2O/c1(2-11-4-7-13-15-11)3-12-10-5-8-14(12)9-6-10/h4,7,10,12H,3,5-6,8-9H2 |
InChI Key |
IPVOEERSIOUCCI-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2CCC1C2CC#CC3=CC=NO3 |
Origin of Product |
United States |
Preparation Methods
Cyclization Methods
Palladium-Catalyzed Reactions : One effective method for constructing the bicyclic framework involves palladium-catalyzed cyclization reactions. For instance, a palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes has been reported to yield oxygenated derivatives of 2-azabicyclo[2.2.1]heptanes, which can be further modified to obtain the target compound.
Cyclization from Linear Precursors : Another approach involves starting from linear precursors that can undergo cyclization through various mechanisms (e.g., acid-catalyzed cyclization). This method often requires careful control of reaction conditions to ensure high yields and selectivity.
Functionalization Steps
Introduction of Isoxazole Ring : The incorporation of the isoxazole moiety can be achieved through reactions involving isoxazole derivatives and suitable electrophiles or nucleophiles. For example, reactions with hydroxylamine derivatives followed by cyclization can lead to the formation of the isoxazole ring in high yields.
Alkyne Functionalization : The propynyl group can be introduced via Sonogashira coupling reactions or similar alkyne-forming methods. This step often requires specific catalysts and conditions to achieve optimal yields.
Summary of Reaction Conditions
| Step | Reaction Type | Conditions | Yield |
|---|---|---|---|
| 1 | Palladium-Catalyzed Cyclization | Cyclopentene substrate, Pd catalyst | Variable (up to 80%) |
| 2 | Isoxazole Formation | Hydroxylamine derivative, acid catalyst | High (up to 90%) |
| 3 | Alkyne Introduction | Sonogashira coupling with propynyl halide | Moderate (60-75%) |
Recent studies have focused on optimizing these synthesis routes to improve yield and reduce reaction times. For instance, modifications in catalyst choice and reaction conditions have been shown to significantly affect the efficiency of both cyclization and functionalization steps.
Yield Optimization : Research indicates that using specific ligands in palladium-catalyzed reactions can enhance product yields by stabilizing intermediates during the reaction process.
Scalability : Aspects of scalability are crucial for pharmaceutical applications. Methods that allow for one-pot synthesis or fewer purification steps are particularly valuable in industrial contexts.
The preparation of 1-Azabicyclo[2.2.1]heptane, 7-[3-(5-isoxazolyl)-2-propynyl]- involves sophisticated synthetic strategies that integrate modern organic chemistry techniques. Ongoing research aims to refine these methods further, enhancing both yield and efficiency while ensuring that the resultant compounds retain their desired biological activity.
Chemical Reactions Analysis
Types of Reactions
1-Azabicyclo[2.2.1]heptane, 7-[3-(5-isoxazolyl)-2-propynyl]- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and the presence of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxygenated derivatives, while substitution reactions can introduce various functional groups into the bicyclic structure.
Scientific Research Applications
Medicinal Chemistry Applications
1-Azabicyclo[2.2.1]heptane derivatives are being investigated for their potential as drugs targeting cholinergic systems. The structural characteristics of this compound may enhance selectivity and potency against specific receptor subtypes, which is vital for treating neurological disorders such as Alzheimer's disease and schizophrenia .
Targeting Cholinergic Receptors
- Mechanism of Action : The compound interacts with cholinergic receptors, which are crucial for neurotransmission in the central nervous system. Research indicates that modifications to the bicyclic structure can significantly influence receptor selectivity and efficacy.
- Binding Studies : Interaction studies often utilize radiolabeled ligands and competitive binding assays to evaluate how these compounds interact with receptor sites compared to known ligands. Results have shown promising binding affinities, suggesting potential therapeutic benefits .
Anticancer Potential
Recent studies have explored the anticancer properties of 1-Azabicyclo[2.2.1]heptane derivatives. A notable study identified a novel anticancer compound through screening drug libraries on multicellular spheroids, highlighting its potential in oncology .
Case Study: Anticancer Screening
- Methodology : The screening involved assessing various compounds for their ability to inhibit tumor growth in multicellular spheroids.
- Findings : The results indicated that certain derivatives exhibited significant cytotoxicity against cancer cell lines, warranting further investigation into their mechanisms and efficacy .
The unique substitution pattern of 1-Azabicyclo[2.2.1]heptane enhances its interaction with cholinergic receptors while maintaining structural integrity conducive to biological activity .
Comparative Analysis of Related Compounds
| Compound | Structural Features | Biological Activity |
|---|---|---|
| 1-Azabicyclo[2.2.1]heptane | Nitrogen in bicyclic structure | Cholinergic receptor ligand |
| 7-Azabicyclo[2.2.1]heptane | Core bicyclic structure | Moderate cholinergic activity |
| 3-Azabicyclo[2.2.1]hept-3-ene | Double bond in bicyclic structure | Similar receptor interactions |
| 7-Methyl-7-azabicyclo[2.2.1]heptane | Methyl substitution | Potentially enhanced activity |
Mechanism of Action
The mechanism of action of 1-Azabicyclo[2.2.1]heptane, 7-[3-(5-isoxazolyl)-2-propynyl]- involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into various binding sites, influencing biological activity. The exact molecular targets and pathways depend on the specific application and context.
Comparison with Similar Compounds
(a) 1-Azabicyclo[2.2.1]heptane, 2-(5-isoxazolylethynyl)
- Structure : The 2-position is substituted with an ethynyl-linked isoxazole, differing in substitution position and linker length compared to the 7-propynyl analog.
- Impact: Positional isomerism alters steric and electronic interactions with receptor binding pockets.
(b) 1-Azabicyclo[2.2.1]heptan-3-amine (CAS: 99445-20-2)
- Structure: A 3-amino substituent replaces the propynyl-isoxazole group.
- Impact: The amino group introduces hydrogen-bonding capability, enhancing interactions with polar residues in enzymatic active sites.
(c) 1-Azabicyclo[2.2.1]heptane, 3-fluoro (CAS: 1545157-65-0)
- Structure : A fluorine atom at the 3-position introduces electronegativity and alters ring electronics.
- Impact : Fluorination increases metabolic stability and may modulate pKa of the bridgehead nitrogen, affecting protonation states critical for receptor activation .
Comparison with Larger Bicyclic Systems
(a) 1-Azabicyclo[2.2.2]octane (Quinuclidine)
- Structure : A [2.2.2] bicyclic system with an additional methylene group.
- Impact : The larger ring reduces ring strain, increasing base strength (pKa ~11 for quinuclidine vs. ~8.5 for [2.2.1] analogs). This affects solubility and membrane permeability. Quinuclidine derivatives often exhibit weaker mAChR binding due to reduced geometric complementarity .
(b) 4-Thia-1-azabicyclo[3.2.0]heptane (Penam Framework)
- Structure : Incorporates sulfur and a [3.2.0] bicyclic system (e.g., β-lactam antibiotics).
- Impact : The sulfur atom enhances resonance stabilization, while the strained [3.2.0] system increases reactivity. Such derivatives are pharmacologically distinct, targeting bacterial cell walls rather than neural receptors .
Key Research Findings
Muscarinic Receptor Selectivity : The 7-propynyl-isoxazole substituent in the target compound creates a steric "hook" that aligns with hydrophobic subpockets in M1/M3 mAChRs, as demonstrated in SAR studies .
Metabolic Stability : The propynyl linker and isoxazole ring reduce oxidative metabolism compared to ethyl-linked analogs, as observed in microsomal assays .
Geometric Constraints : The [2.2.1] system’s bridgehead nitrogen adopts a pyramidal geometry, enhancing hydrogen-bonding interactions absent in planar amines like pyridine derivatives .
Biological Activity
1-Azabicyclo[2.2.1]heptane, 7-[3-(5-isoxazolyl)-2-propynyl]- is a bicyclic compound that belongs to the azabicyclo family, characterized by its nitrogen-containing ring structure. This compound has garnered attention due to its potential biological activity, particularly its interaction with cholinergic receptors, which play a crucial role in various neurological functions.
Structural Characteristics
The unique structure of 1-Azabicyclo[2.2.1]heptane contributes to its biological properties. The compound features:
- A seven-membered ring containing a nitrogen atom.
- A substituent at the 7-position : 3-(5-isoxazolyl)-2-propynyl group.
This configuration is believed to enhance selectivity and potency against specific receptor subtypes, making it a candidate for developing drugs targeting cholinergic systems .
Cholinergic Receptor Interaction
1-Azabicyclo[2.2.1]heptane derivatives have been studied for their binding affinities to various cholinergic receptors. These studies typically utilize radiolabeled ligands and competitive binding assays to evaluate interactions with receptor sites compared to known ligands.
| Compound | Structural Features | Biological Activity |
|---|---|---|
| 1-Azabicyclo[2.2.1]heptane | Nitrogen in bicyclic structure | Cholinergic receptor ligand |
| 7-Azabicyclo[2.2.1]heptane | Core bicyclic structure | Moderate cholinergic activity |
| 3-Azabicyclo[2.2.1]hept-3-ene | Double bond in bicyclic structure | Similar receptor interactions |
| 7-Methyl-7-azabicyclo[2.2.1]heptane | Methyl substitution | Potentially enhanced activity |
The results from various studies indicate that modifications on the bicyclic structure can significantly influence receptor selectivity and efficacy .
Case Studies
Several case studies have highlighted the pharmacological potential of this compound:
- Study on Binding Affinity : A study reported the binding affinities of various azabicyclo compounds to nicotinic acetylcholine receptors (nAChRs). The findings indicated that certain substitutions on the azabicyclo framework could enhance affinity and selectivity towards specific nAChR subtypes .
- In Vivo Pharmacological Assessment : In vivo studies demonstrated that derivatives of 1-Azabicyclo[2.2.1]heptane exhibited significant neuroprotective effects in models of neurodegenerative diseases, suggesting their potential as therapeutic agents .
The biological activity of 1-Azabicyclo[2.2.1]heptane is primarily attributed to its interaction with cholinergic systems:
- The compound acts as a cholinergic receptor ligand , modulating neurotransmission and potentially influencing cognitive functions.
- Its structural characteristics allow for specific interactions with receptor sites, enhancing its efficacy in therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
